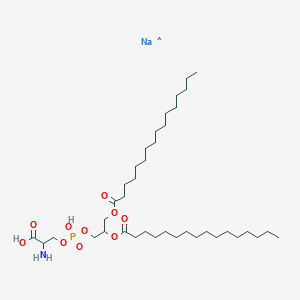
CID 155486959
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 155486959” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 155486959 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
CID 155486959 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of CID 155486959 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 2244 (aspirin): Known for its analgesic and anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Similar to aspirin but with different pharmacological effects.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug with distinct therapeutic uses.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with unique properties.
Uniqueness
CID 155486959 is unique due to its specific chemical structure, which may confer distinct biological activities and applications compared to the similar compounds listed above. Its uniqueness lies in its potential to interact with different molecular targets and pathways, leading to varied effects and uses in scientific research and industry.
Eigenschaften
Molekularformel |
C38H74NNaO10P |
|---|---|
Molekulargewicht |
759.0 g/mol |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45); |
InChI-Schlüssel |
RNPYLQFXEMQBHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)
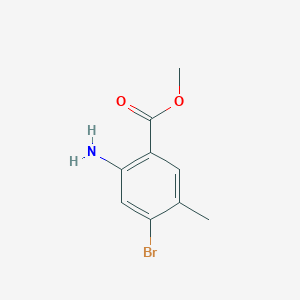
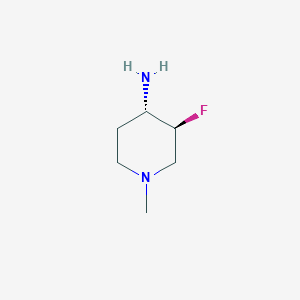

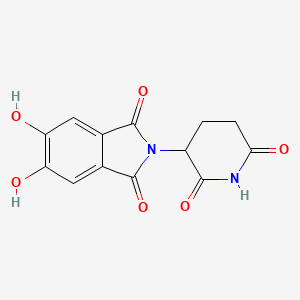
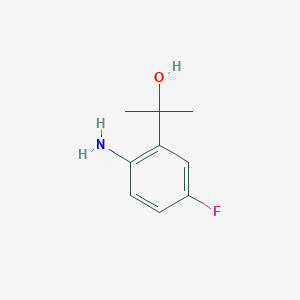

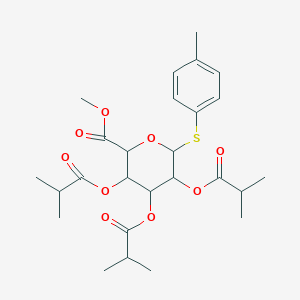




![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)
